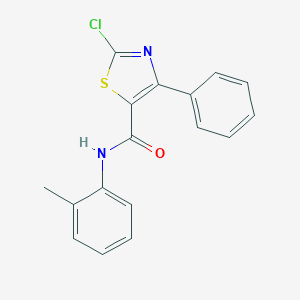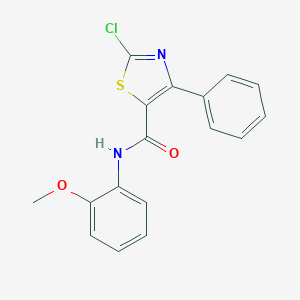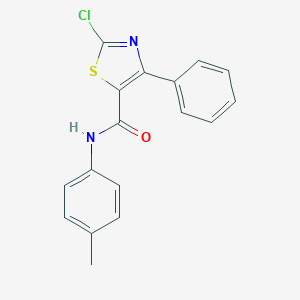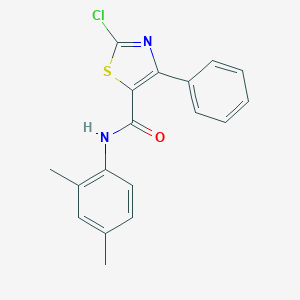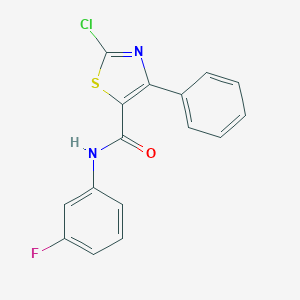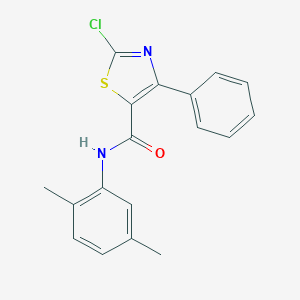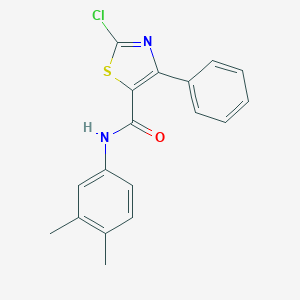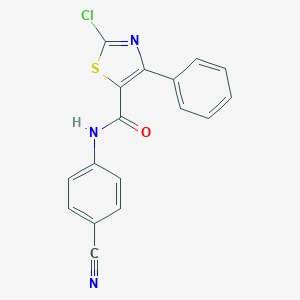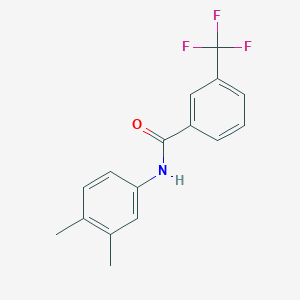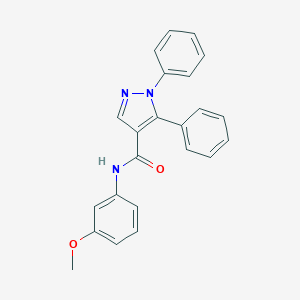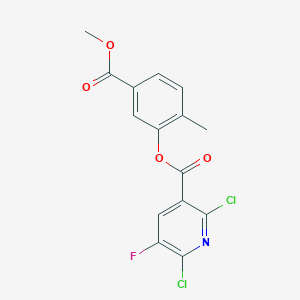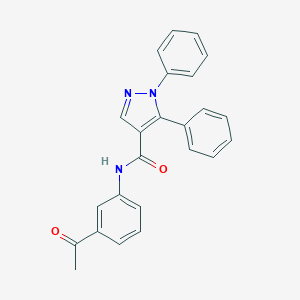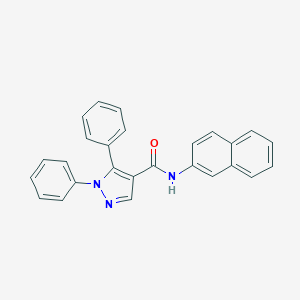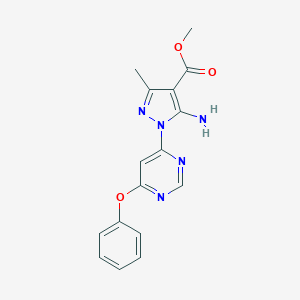![molecular formula C18H13FN4S B287231 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287231.png)
3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, resulting in cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been found to induce apoptosis, inhibit angiogenesis, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high solubility in water, which makes it easier to work with in lab experiments. However, its low stability in acidic conditions and susceptibility to degradation by light and heat pose limitations.
Orientations Futures
Could include the development of more stable analogs, investigation of its potential as a combination therapy with other anticancer agents, and exploration of its effects on cancer stem cells.
In conclusion, 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential for therapeutic applications. Its unique structure and mechanism of action make it a valuable target for further research in the field of anticancer therapy.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl bromide and 2-phenylvinyl-1,3-thiazole-4-carboxaldehyde in the presence of triethylamine and sodium hydride. The resulting compound is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.
Applications De Recherche Scientifique
3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antimicrobial properties against both gram-positive and gram-negative bacteria.
Propriétés
Nom du produit |
3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C18H13FN4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13FN4S/c19-15-9-6-14(7-10-15)12-16-20-21-18-23(16)22-17(24-18)11-8-13-4-2-1-3-5-13/h1-11H,12H2/b11-8+ |
Clé InChI |
ICBDAZDCJKAXEK-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



